2,5-Dimethylpyrimidin-4-amine vs. 2,5-Dichloropyrimidin-4-amine: Divergent Enzyme Inhibition (Pyridoxal-Kinase)
2,5-Dimethylpyrimidin-4-amine exhibits a unique ability to inhibit pyridoxal-kinase, a key enzyme in vitamin B6 metabolism, as demonstrated in bacterial and mammalian systems [1]. In contrast, the 2,5-dichloro analog is typically employed as a synthetic intermediate due to the reactivity of its chlorine atoms, and does not share this specific inhibition profile . This functional divergence is a critical differentiator for research applications focused on B6-dependent pathways.
| Evidence Dimension | Enzymatic inhibition profile |
|---|---|
| Target Compound Data | Inhibition of pyridoxal-kinase; inhibition of brain glutamic decarboxylase and GABA transaminase in vitamin B6 deficient mice [1] |
| Comparator Or Baseline | 2,5-Dichloropyrimidin-4-amine (CAS 89180-51-8) used primarily for nucleophilic substitution chemistry, not kinase inhibition |
| Quantified Difference | Qualitative difference in mode of action: kinase inhibition vs. synthetic intermediate reactivity |
| Conditions | In vitro enzyme assays (bacterial tyrosine apodecarboxylase), ex vivo mouse brain homogenates [1] |
Why This Matters
This qualitative functional difference directs research use: 2,5-dimethyl is a bioactive tool for metabolic studies, whereas 2,5-dichloro is a synthetic scaffold.
- [1] Journal of the Vitamin Society of Japan. (1958). Studies on Toxopyrimidine Group Substances: (XX) On the Action of 2,5-DIMETHYL-4-AMINOPYRIMIDINE (1). Vol. 14, pp. 813-821. View Source
